COMT Inhibition vs. Entacapone and Nitecapone
In a rat catechol-O-methyltransferase (COMT) enzymatic assay, 2-amino-4,5-dihydroxybenzonitrile demonstrated an IC₅₀ of 151 nM [1]. This places its inhibitory potency in a distinct tier relative to clinically established nitrocatechol COMT inhibitors: the compound is approximately 151-fold less potent than nitecapone and 50-fold less potent than entacapone, which exhibit IC₅₀ values of 1 nM and 3 nM, respectively, under comparable in vitro conditions [2]. This moderate potency may be advantageous in research applications requiring partial COMT inhibition rather than near-complete enzymatic suppression.
| Evidence Dimension | COMT enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 151 nM |
| Comparator Or Baseline | Entacapone (IC₅₀ = 3 nM); Nitecapone (IC₅₀ = 1 nM) |
| Quantified Difference | 50.3-fold lower potency vs. entacapone; 151-fold lower potency vs. nitecapone |
| Conditions | Rat COMT enzyme inhibition assay (BindingDB: BDBM50149943 / CHEMBL3770406) |
Why This Matters
This compound offers a moderate-potency COMT inhibition profile distinct from high-potency nitrocatechols, enabling dose-response studies where partial enzymatic modulation is desired.
- [1] BindingDB. BDBM50149943 (CHEMBL3770406): IC₅₀ = 151 nM for inhibition of rat catechol O-methyltransferase (COMT). View Source
- [2] J. Neurochem. (review article citing entacapone IC₅₀ = 3 nM; nitecapone IC₅₀ = 1 nM for COMT inhibition). View Source
